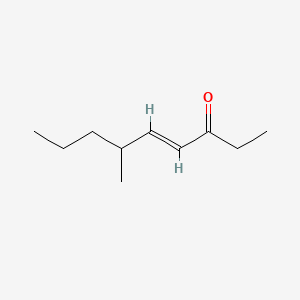
6-Methylnon-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylnon-4-en-3-one is an organic compound with the molecular formula C₁₀H₁₈O It is a ketone with a nonane backbone, featuring a double bond between the fourth and fifth carbon atoms and a methyl group attached to the sixth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methylnon-4-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of 6-methylheptanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic processes involving the dehydrogenation of 6-methylnonan-4-ol. This method often employs metal catalysts such as palladium or platinum and is carried out at elevated temperatures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylnon-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the double bond or the ketone group can yield saturated alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic additions.
Major Products
Oxidation: 6-Methylnonanoic acid.
Reduction: 6-Methylnonan-4-ol.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methylnon-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the fragrance industry due to its pleasant odor and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methylnon-4-en-3-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds and participate in nucleophilic addition reactions. The double bond allows for additional reactivity, including electrophilic additions. These interactions can influence biological pathways and chemical processes, making the compound versatile in its applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Nonen-3-one: Similar structure but lacks the methyl group at the sixth carbon.
6-Methylhept-5-en-2-one: Similar structure but with a shorter carbon chain.
6-Methyl-2-heptanone: Similar structure but with the ketone group at a different position.
Uniqueness
6-Methylnon-4-en-3-one is unique due to its specific placement of the double bond and the methyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these features are advantageous, such as in the synthesis of specialized organic compounds or in fragrance formulations.
Propiedades
Número CAS |
93919-88-1 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(E)-6-methylnon-4-en-3-one |
InChI |
InChI=1S/C10H18O/c1-4-6-9(3)7-8-10(11)5-2/h7-9H,4-6H2,1-3H3/b8-7+ |
Clave InChI |
JBOKYJTTWHKTAU-BQYQJAHWSA-N |
SMILES isomérico |
CCCC(C)/C=C/C(=O)CC |
SMILES canónico |
CCCC(C)C=CC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


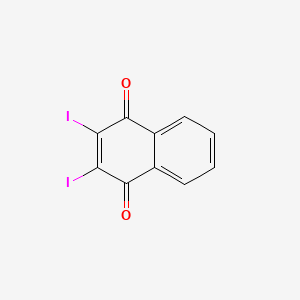

![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)
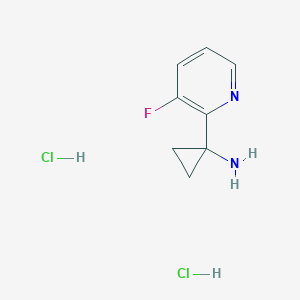

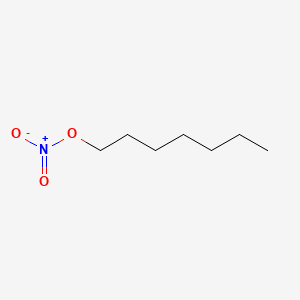
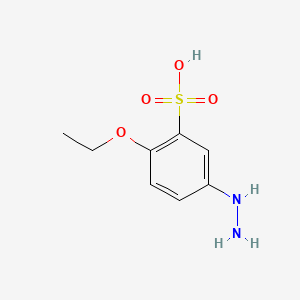
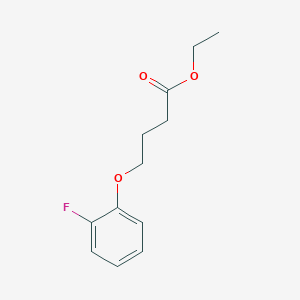


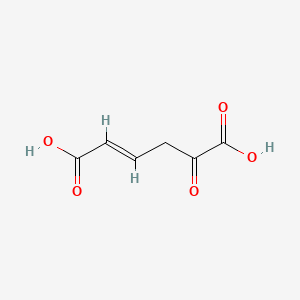
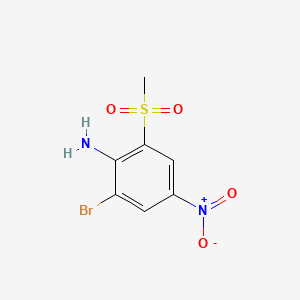
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)

